molecular formula C21H20FNO4S B302178 5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302178
M. Wt: 401.5 g/mol
InChI Key: ASRDWXSCWMVHQX-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in recent years due to its promising pharmacological properties. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and diabetes.

Mechanism of Action

The mechanism of action of 5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione varies depending on the disease condition being treated. In cancer, it induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. In diabetes, it improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the expression of inflammatory cytokines. Additionally, it has been shown to exhibit anti-inflammatory and anti-oxidant activities by inhibiting the expression of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have significant biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It also improves insulin sensitivity and reduces blood glucose levels in diabetic animals. Additionally, it has been shown to exhibit anti-inflammatory and anti-oxidant activities by reducing the expression of pro-inflammatory cytokines and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its high yield and purity, as well as its well-established synthesis method. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

For research include investigating its potential as a combination therapy, developing new derivatives, and investigating its potential as a neuroprotective and chemopreventive agent.

Synthesis Methods

The synthesis of 5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-diethoxybenzaldehyde and 4-fluorobenzylamine with thiazolidine-2,4-dione. The reaction is carried out in the presence of a catalyst and under reflux conditions. The product is obtained in high yield and purity.

Scientific Research Applications

5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potential anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels. Additionally, this compound has been investigated for its anti-inflammatory, anti-oxidant, and neuroprotective properties.

properties

Product Name

5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H20FNO4S

Molecular Weight

401.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H20FNO4S/c1-3-26-17-10-7-15(18(12-17)27-4-2)11-19-20(24)23(21(25)28-19)13-14-5-8-16(22)9-6-14/h5-12H,3-4,13H2,1-2H3/b19-11-

InChI Key

ASRDWXSCWMVHQX-ODLFYWEKSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC

SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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